REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[CH:9]=[C:8]([NH2:10])[C:6]([OH:7])=[CH:5][C:4]=1[OH:11]>O>[ClH:1].[ClH:1].[NH2:2][C:3]1[CH:9]=[C:8]([NH2:10])[C:6]([OH:7])=[CH:5][C:4]=1[OH:11] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(O)C(=C1)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
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4,6-Diaminoresorcinol dihydrochloride
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |